molecular formula C20H18N4O3 B2786946 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine CAS No. 352225-04-8

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine

Cat. No.: B2786946
CAS No.: 352225-04-8
M. Wt: 362.389
InChI Key: DCVARUSYWJYGIL-UHFFFAOYSA-N
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Description

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with a nitrophenyl and a phenyl group

Preparation Methods

The synthesis of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution with Phenyl and Nitrophenyl Groups: The phenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-fluoronitrobenzene can react with a phenyl-substituted pyrimidine under basic conditions to yield the desired product.

    Morpholine Ring Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like sodium borohydride, leading to the formation of aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include sodium borohydride for reduction, and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

    Biological Studies: It is employed in biological research to study its effects on cellular pathways and molecular targets, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the morpholine ring enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine can be compared with other pyrimidine derivatives, such as:

    4-(4-nitrophenyl)morpholine: This compound lacks the phenyl group on the pyrimidine core, resulting in different chemical and biological properties.

    4-(4-nitrophenyl)thiomorpholine: The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity and metabolic stability compared to the morpholine derivative.

    Phenylpyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring exhibit varying degrees of biological activity and chemical reactivity.

Properties

IUPAC Name

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVARUSYWJYGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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